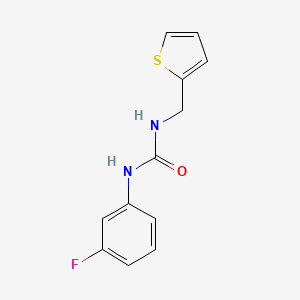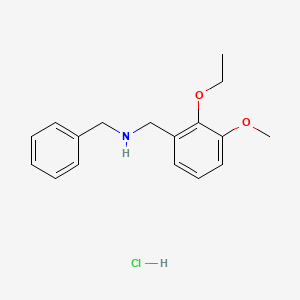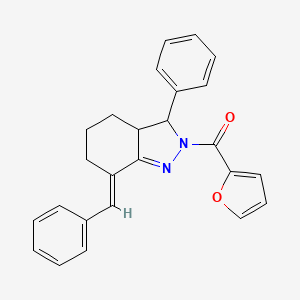
N-(3-fluorophenyl)-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(2-thienylmethyl)urea (also known as FTY720 or fingolimod) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. FTY720 was first synthesized in 1992 by a team of researchers led by Takeshi Chiba at the University of Tokyo, Japan. Since then, FTY720 has been the subject of numerous studies and clinical trials, and has shown promising results in the treatment of multiple sclerosis, transplant rejection, and other autoimmune diseases.
Mécanisme D'action
The mechanism of action of FTY720 involves the activation of sphingosine-1-phosphate receptors (S1PRs) on the surface of immune cells. FTY720 is phosphorylated by sphingosine kinase to form FTY720-phosphate, which binds to S1PRs and induces their internalization. This leads to the sequestration of immune cells in lymph nodes, which reduces their ability to migrate to sites of inflammation or tissue damage. FTY720 also has direct effects on the function of immune cells, including the inhibition of T cell activation and the induction of apoptosis in activated T cells.
Biochemical and Physiological Effects:
FTY720 has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, including T cells and B cells, by inducing their sequestration in lymph nodes. FTY720 also has anti-inflammatory effects, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, FTY720 has been shown to have anti-angiogenic effects, which make it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has several advantages as a research tool. The compound is relatively easy to synthesize, and is readily available from commercial sources. FTY720 has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of FTY720 in lab experiments. The compound has poor aqueous solubility, which can make it difficult to work with in some assays. In addition, FTY720 has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of FTY720. One area of research is the development of FTY720 analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the investigation of the potential use of FTY720 in combination with other drugs for the treatment of various diseases. Finally, the use of FTY720 as a research tool to study the role of sphingolipids in disease pathogenesis is an area of ongoing interest.
Méthodes De Synthèse
The synthesis of FTY720 involves several steps, starting from readily available starting materials. The first step involves the reaction of 3-fluorobenzylamine with 2-thiophenecarboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is then reacted with isocyanate to form the urea derivative. The final step involves the reaction of the urea derivative with phosphoryl chloride to give FTY720.
Applications De Recherche Scientifique
FTY720 has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have immunomodulatory and anti-inflammatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis. FTY720 has also been shown to have anti-cancer properties, and has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c13-9-3-1-4-10(7-9)15-12(16)14-8-11-5-2-6-17-11/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVXSIMCLRHCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-5-(4-isopropoxyphenyl)-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5458395.png)
![3-[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5458402.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5458422.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5458430.png)

![methyl [(3-acetyl-1-benzofuran-5-yl)oxy]acetate](/img/structure/B5458443.png)

![(3S*,4S*)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine-3,4-diol](/img/structure/B5458461.png)
![methyl [2-hydroxy-5-(4-methylphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrol-2-yl]acetate](/img/structure/B5458468.png)
![N-(4-ethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5458472.png)
![3,3-dimethyl-5-[2-(2-nitrophenyl)vinyl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B5458479.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5458485.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-oxobutanamide](/img/structure/B5458493.png)
![N-[(1-methyl-4-phenyl-4-piperidinyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5458498.png)